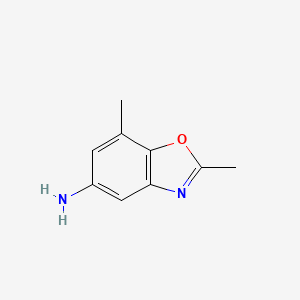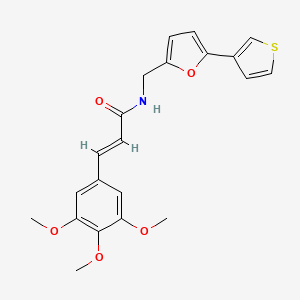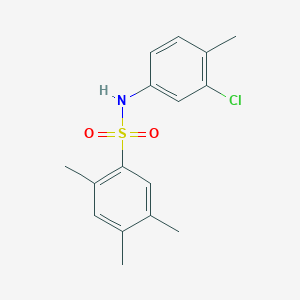
2,7-Dimethyl-1,3-benzoxazol-5-amine
Vue d'ensemble
Description
2,7-Dimethyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C9H10N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with suitable aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as nano-ZnO, with DMF as the solvent at 100°C . Another approach uses 2-aminophenol with aromatic aldehydes in the presence of aqueous H2O2, ethanol, and titanium tetraisopropoxide (TTIP) as a catalyst .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nano-ZnO and TTIP .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2,7-Dimethyl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-benzoxazol-5-amine: Another benzoxazole derivative with similar properties.
5-Amino-2-methyl-1,3-benzoxazole: A related compound with different substitution patterns.
Uniqueness
2,7-Dimethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2,7-dimethyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCIYGFWUQDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=N2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2945671.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)

![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2945680.png)



![2-(3-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2945688.png)
![N-isopropyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2945689.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2945691.png)
![5-[(2-chlorophenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2945693.png)
